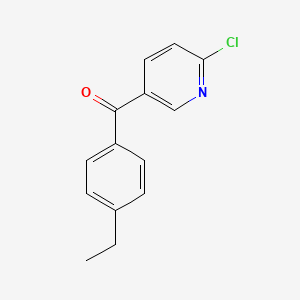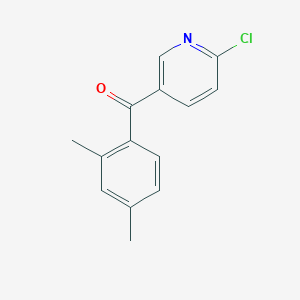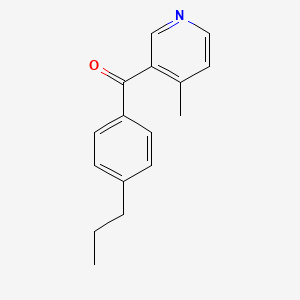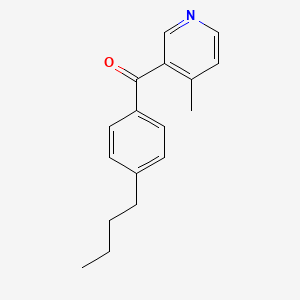
2-(4-ブロモベンジル)チアゾール-4-カルボン酸メチル
概要
説明
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromobenzyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
科学的研究の応用
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities .
Action Environment
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is slightly soluble in water . It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These environmental factors may influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cysteine proteases, which are involved in protein degradation and processing . The interaction between methyl 2-(4-bromobenzyl)thiazole-4-carboxylate and cysteine proteases is characterized by the formation of a stable enzyme-inhibitor complex, leading to the inhibition of the enzyme’s activity. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate exerts several effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also affects cell proliferation by inhibiting the activity of enzymes involved in DNA replication and repair. Furthermore, methyl 2-(4-bromobenzyl)thiazole-4-carboxylate influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of methyl 2-(4-bromobenzyl)thiazole-4-carboxylate involves several key interactions at the molecular level. This compound binds to the active site of cysteine proteases, forming a covalent bond with the enzyme’s catalytic cysteine residue . This binding inhibits the enzyme’s activity, preventing the degradation of target proteins. Additionally, methyl 2-(4-bromobenzyl)thiazole-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(4-bromobenzyl)thiazole-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that methyl 2-(4-bromobenzyl)thiazole-4-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and long-term impact on cellular processes are critical for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl 2-(4-bromobenzyl)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, methyl 2-(4-bromobenzyl)thiazole-4-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and altering metabolite levels within cells. The metabolic pathways of methyl 2-(4-bromobenzyl)thiazole-4-carboxylate are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of methyl 2-(4-bromobenzyl)thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, methyl 2-(4-bromobenzyl)thiazole-4-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize within the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of methyl 2-(4-bromobenzyl)thiazole-4-carboxylate to specific cellular compartments. These modifications are essential for the compound’s role in regulating cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate typically involves the reaction of 4-bromobenzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole compounds.
Reduction Products: Reduced thiazole derivatives.
Hydrolysis Products: Thiazole-4-carboxylic acid.
類似化合物との比較
Similar Compounds
- Methyl 2-bromothiazole-4-carboxylate
- Methyl 2,5-dibromothiazole-4-carboxylate
- 2-(4-chlorobenzyl)thiazole-4-carboxylate
Uniqueness
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound for specific synthetic and research applications .
特性
IUPAC Name |
methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRPIIADRQZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695910 | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-50-5 | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















